Azalanstat dihydrochloride is a synthetic compound recognized for its role as a selective inhibitor of heme oxygenase, particularly the heme oxygenase-1 isozyme. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, especially in conditions related to oxidative stress and inflammation. The compound's unique mechanism of action and specificity make it a valuable candidate for further studies in drug development.
Azalanstat dihydrochloride is derived from the lead structure of azalanstat, which has been synthesized and evaluated in various studies for its biological activity. Research indicates that several analogues of azalanstat have been developed to enhance its efficacy and selectivity as an inhibitor of heme oxygenase .
Azalanstat dihydrochloride is classified as a heme oxygenase inhibitor. Heme oxygenases are enzymes that catalyze the degradation of heme into biliverdin, carbon monoxide, and free iron, processes that are crucial in cellular metabolism and homeostasis. The selective inhibition of these enzymes can have significant implications for therapeutic interventions in diseases associated with oxidative stress.
The synthesis of azalanstat dihydrochloride involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Azalanstat dihydrochloride features a complex molecular structure characterized by specific functional groups that contribute to its inhibitory activity against heme oxygenase. The precise three-dimensional conformation of the molecule can be elucidated using techniques such as X-ray crystallography or computational modeling.
The molecular formula for azalanstat dihydrochloride is C₁₄H₁₄Cl₂N₂O, with a molecular weight of approximately 303.18 g/mol. The presence of chlorine atoms in the structure plays a significant role in enhancing the compound's binding affinity to its target enzyme.
Azalanstat dihydrochloride primarily engages in competitive inhibition with heme oxygenase enzymes. This interaction can lead to decreased production of biliverdin, subsequently affecting downstream physiological processes.
The kinetics of azalanstat's interaction with heme oxygenase can be studied using enzyme assays where varying concentrations of the inhibitor are tested against fixed amounts of enzyme substrate. This allows for the determination of kinetic parameters such as (inhibition constant) and (half-maximal inhibitory concentration).
The mechanism by which azalanstat dihydrochloride exerts its inhibitory effects involves binding to the active site of heme oxygenase-1, thereby preventing substrate access. This binding stabilizes the enzyme-inhibitor complex, leading to reduced enzymatic activity.
Studies have shown that azalanstat selectively inhibits heme oxygenase-1 over heme oxygenase-2, indicating a potential for targeted therapeutic applications without affecting normal physiological functions mediated by heme oxygenase-2 .
Relevant analyses include spectroscopic methods (e.g., infrared spectroscopy) to characterize functional groups and thermal analysis (e.g., differential scanning calorimetry) to assess stability under heat.
Azalanstat dihydrochloride has potential applications in:
Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, is a critical catalyst in sterol biosynthesis, converting lanosterol to ergosterol in fungi and cholesterol in mammals. Azalanstat dihydrochloride (RS-21607) competitively inhibits CYP51 by binding its active site, disrupting sterol production essential for membrane integrity.
Azalanstat exhibits nanomolar affinity for fungal CYP51 isoforms. Kinetic analyses reveal its competitive inhibition mechanism, where Azalanstat directly coordinates with the heme iron atom via its imidazole nitrogen, blocking substrate access. Structural studies of Candida albicans CYP51 (PDB: 5FSA) show that Azalanstat occupies the substrate channel, with key residues (Tyr118, Phe126, Gly127, Val130, Thr311) stabilizing interactions [1] [6]. Fungal resistance mutations (e.g., Y132H in C. albicans) reduce Azalanstat binding by altering active-site topology, while human CYP51 exhibits lower susceptibility due to sequence divergence (36.5–40.3% identity vs. fungal isoforms) [1].
Table 1: CYP51 Sequence Identity Between Human and Pathogenic Fungi
Organism | CYP51 Isoform | Identity vs. Human (%) |
---|---|---|
Candida albicans | Erg11 | 39.6 |
Aspergillus fumigatus | CYP51A | 38.1 |
Cryptococcus neoformans | CYP51 | 36.5 |
Data derived from sequence alignments of catalytic domains [1].
In mammals, Azalanstat suppresses hepatic cholesterol synthesis by >50% (ED₅₀ = 31 mg/kg in hamsters). It inhibits lanosterol demethylation, causing accumulation of dihydrolanosterol and 14-methylated sterols. This depletes cellular cholesterol, indirectly upregulating HMG-CoA reductase activity via SREBP-2 signaling. Paradoxically, Azalanstat stimulates cholesterol 7α-hydroxylase (CYP7A1) by 50–400%, enhancing bile acid synthesis and fecal sterol excretion. The net effect reduces serum LDL cholesterol and apoB levels without altering HDL significantly [3] [9].
Beyond CYP51, Azalanstat modulates heme oxygenase activity. Heme oxygenases (HO-1/HO-2) catabolize heme into biliverdin, CO, and Fe²⁺, with HO-1 inducible under stress and HO-2 constitutively expressed. Azalanstat’s imidazole-dioxolane scaffold enables non-competitive inhibition by binding a hydrophobic pocket adjacent to the HO-1 active site.
Azalanstat inhibits HO-1 (rat spleen microsomes) with 656-fold greater selectivity over HO-2 (rat brain microsomes; IC₅₀ = 0.6 μM vs. 394 μM). Modifications at the 4-position of its dioxolane ring enhance selectivity: 4-methyl derivatives (e.g., compound 2R,4R-26) achieve HO-1 IC₅₀ = 0.2 μM with >1,000-fold HO-1:HO-2 selectivity. Docking studies (HO-1 PDB: 3TGM) confirm Azalanstat occupies the "western region" hydrophobic subsite in HO-1, while HO-2’s narrower binding pocket rejects the dioxolane group [4] [7] [8].
Table 2: Selectivity Profiles of Representative HO Inhibitors
Compound | HO-1 IC₅₀ (μM) | HO-2 IC₅₀ (μM) | Selectivity (HO-1:HO-2) |
---|---|---|---|
Azalanstat | 0.6 | 394 | 656-fold |
4-Methyl derivative | 0.2 | >200 | >1,000-fold |
Chromium mesoporphyrin | 0.07 | 0.10 | 1.4-fold |
Data from rat microsomal assays [4] [8].
HO-1 inhibition exacerbates cardiovascular stress by reducing anti-inflammatory CO and biliverdin production. In in vitro models, Azalanstat (10 μM) amplifies TNF-α-induced endothelial inflammation and ROS generation. Conversely, in hypercholesterolemic hamsters, its CYP51-inhibitory activity lowers LDL cholesterol, potentially attenuating atherosclerosis. The dual modulation creates a pharmacodynamic balance: HO-1 inhibition may impair vascular relaxation, while cholesterol reduction may limit plaque formation. Notably, HO-1 overexpression in solid tumors promotes angiogenesis via VEGF; Azalanstat’s inhibition may thus synergize with antitumor therapies by suppressing tumor-associated HO-1 [5] [8] [9].
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: